7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a heterocyclic compound that belongs to the class of fused triazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a combination of fluorophenyl and methylphenyl groups, contributes to its distinct chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of hydrazonyl bromides with active methylene compounds to form tetrasubstituted pyrazole derivatives. These intermediates are then subjected to further reactions with formamide, formic acid, and triethyl orthoformate to yield the desired triazolo-pyrimidine scaffold .
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Medicinal Chemistry: It has potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Biological Research: The compound’s unique structure makes it a valuable tool for studying receptor interactions and enzyme inhibition.
Industrial Applications: Its chemical properties allow for its use in the synthesis of other complex molecules, making it useful in the pharmaceutical industry for drug development.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as an antagonist, binding to these receptors and inhibiting their activity. This can lead to various biological effects, including antimicrobial and anti-inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor and antileukemia activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent and selective adenosine receptor antagonism.
Compared to these compounds, 7-(4-fluorophenyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of fluorophenyl and methylphenyl groups, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C22H18FN5 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18FN5/c1-13-4-6-16(7-5-13)20-25-22-19-14(2)15(3)28(18-10-8-17(23)9-11-18)21(19)24-12-27(22)26-20/h4-12H,1-3H3 |
InChI Key |
CGRQOYHSXJNJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=C(C=C5)F)C)C |
Origin of Product |
United States |
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